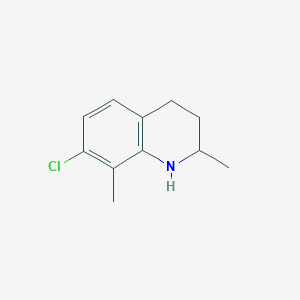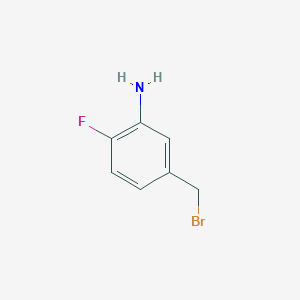
4-Quinolinamine, 2-methyl-3-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-methylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-methylquinolin-4-amine typically involves the construction of the quinoline core followed by functionalization at specific positions. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Skraup Synthesis: This classical method uses glycerol, aniline, and sulfuric acid, with an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods such as:
Microwave-Assisted Synthesis: This method enhances reaction rates and yields while reducing reaction times.
Green Chemistry Approaches: Utilizing solvent-free conditions, recyclable catalysts, and ionic liquids to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Catalytic hydrogenation or metal hydrides can reduce the quinoline ring.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Scientific Research Applications
3-Allyl-2-methylquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Allyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
3-((2-Chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: Exhibits potent antibacterial and antifungal activity.
Uniqueness
3-Allyl-2-methylquinolin-4-amine stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
CAS No. |
88322-58-1 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enylquinolin-4-amine |
InChI |
InChI=1S/C13H14N2/c1-3-6-10-9(2)15-12-8-5-4-7-11(12)13(10)14/h3-5,7-8H,1,6H2,2H3,(H2,14,15) |
InChI Key |
ZRAGHXHGPPWNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1CC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





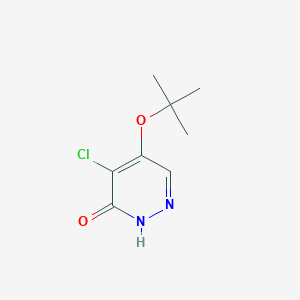

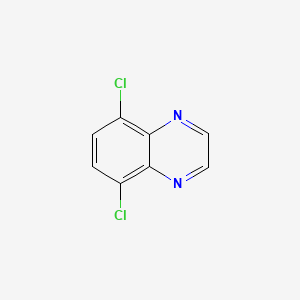

![9H-Naphtho[2,1-b]pyran-9-one](/img/structure/B11900642.png)
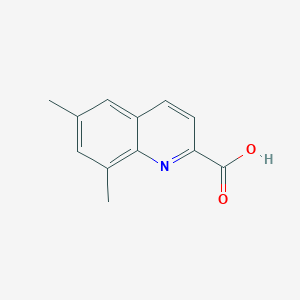
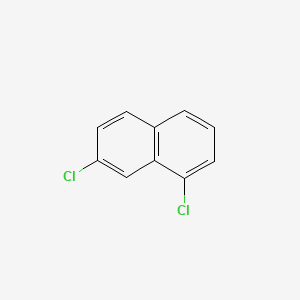
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine](/img/structure/B11900648.png)
